REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[NH:7]([CH2:11][CH2:12][OH:13])[CH2:8][CH2:9][OH:10]>>[OH:10][CH2:9][CH2:8][N:7]([CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])[CH2:11][CH2:12][OH:13]
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Name
|
|
Quantity
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9.01 g
|
Type
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reactant
|
Smiles
|
C(C=C)(=O)OC
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
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Smiles
|
OCCN(CCO)CCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |